Product packaging for 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine(Cat. No.:CAS No. 1260683-21-3)

7-(Trifluoromethyl)pyrido[2,3-b]pyrazine

Cat. No.: B1445674
CAS No.: 1260683-21-3
M. Wt: 199.13 g/mol
InChI Key: MWAIGTKEYOCQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-(Trifluoromethyl)pyrido[2,3-b]pyrazine (CAS 1260683-21-3) is a high-purity chemical compound supplied for research and development purposes. This complex heterocyclic scaffold is characterized by its pyrido[2,3-b]pyrazine core and a strategically positioned trifluoromethyl group, which can influence the molecule's electronic properties, metabolic stability, and binding affinity. The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, recognized for its significant potential in anticancer drug discovery. Scientific literature indicates that derivatives based on this core structure have been designed and synthesized as novel kinase inhibitors, exhibiting promising anti-breast cancer activity by targeting the PI3K pathway . Furthermore, related analogues have demonstrated potent activity against non-small cell lung carcinoma (NSCLC), showing efficacy in inhibiting the proliferation of both erlotinib-sensitive and erlotinib-resistant cell lines, suggesting a potential application in overcoming drug resistance in cancer therapy . Beyond oncology research, the pyrido[2,3-b]pyrazine core has also been explored in the development of antagonists for the TRPV1 receptor, a target for pain treatment . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F3N3 B1445674 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine CAS No. 1260683-21-3

Properties

IUPAC Name

7-(trifluoromethyl)pyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3/c9-8(10,11)5-3-6-7(14-4-5)13-2-1-12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAIGTKEYOCQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857588
Record name 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260683-21-3
Record name Pyrido[2,3-b]pyrazine, 7-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260683-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

7-(Trifluoromethyl)pyrido[2,3-b]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique electronic properties imparted by the trifluoromethyl group and fused heteroaromatic system. The preparation of this compound involves sophisticated synthetic strategies combining heterocyclic construction, functional group transformations, and selective introduction of trifluoromethyl substituents. This article focuses exclusively on the preparation methods of this compound, analyzing detailed synthetic routes, reaction conditions, yields, and mechanistic insights based on diverse and authoritative research sources.

Preparation Methods Analysis

General Synthetic Approach

The synthesis of this compound typically involves:

  • Construction of the pyrido[2,3-b]pyrazine core by condensation or cyclization reactions starting from appropriately substituted diamines and dicarbonyl compounds.
  • Introduction of the trifluoromethyl group either via direct trifluoromethylation or by using trifluoromethyl-substituted precursors.
  • Functional group manipulations to install or modify substituents at specific positions on the heterocyclic ring.

Specific Synthetic Routes and Key Steps

Starting Materials and Core Formation
  • The pyrido[2,3-b]pyrazine scaffold can be synthesized by condensation of 2,3-diaminopyridine derivatives with 1,2-dicarbonyl compounds or their equivalents under controlled conditions to form the fused heterocyclic ring system.
  • For example, 5-bromopyridine-2,3-diamine has been used as a key intermediate, which undergoes amidation and subsequent cyclization steps to form substituted pyrido[2,3-b]pyrazine derivatives.
Introduction of the Trifluoromethyl Group
  • The trifluoromethyl group is introduced either by using trifluoromethyl-containing reagents or by palladium-catalyzed cross-coupling reactions involving trifluoromethylated aryl or heteroaryl precursors.
  • In one documented method, N′-(1-butyl-7-methyl-2-oxo-pyrido[2,3-b]pyrazine-3-yl)-1-(trifluoromethyl) amides were prepared via amidation using trifluoromethyl-substituted starting materials, followed by reduction and cyclization steps to yield the target compound.
Metal-Catalyzed Cross-Coupling and Functionalization
  • Palladium-catalyzed coupling reactions are a cornerstone in the synthesis of trifluoromethylated pyrido[2,3-b]pyrazines. For instance, Pd-PEPPSI-IHeptCl catalyzed coupling with organozinc reagents facilitates the introduction of alkyl or aryl substituents at the heterocyclic core.
  • Deprotonative lithiation followed by electrophilic trapping is another key method used to functionalize pyrido[2,3-b]pyrazine derivatives at specific positions. Mixed lithium-zinc bases enable selective deprotonation and subsequent reaction with electrophiles such as iodine, bromine, or chlorinating agents to yield halogenated intermediates.
Deprotometalation and Electrophilic Substitution
  • Two methods for deprotonation have been reported:
    • Method A: Using a lithium-zinc base prepared from ZnCl2·TMEDA and LiTMP in a 1:3 ratio, which forms a lithium arylzincate intermediate. This method allows deprotonation at room temperature followed by electrophilic trapping.
    • Method B: Involves mixing ZnCl2·TMEDA with the substrate before addition of LiTMP at low temperature (-20 °C), generating an arylzinc intermediate that reacts with electrophiles.
Entry Substrate Method Electrophile & Conditions Product & Yield (%)
3 2,3-Diphenylpyrido[2,3-b]pyrazine A Iodine, THF, 0 °C, 1 h 8-Iodopyrido[2,3-b]pyrazine, 70%
4 2,3-Diphenylpyrido[2,3-b]pyrazine B Iodine, THF, 0 °C, 1 h 8-Iodopyrido[2,3-b]pyrazine, 62%
5 2,3-Diphenylpyrido[2,3-b]pyrazine B Bromine, -20 °C, 1 h 8-Bromopyrido[2,3-b]pyrazine, 60%
6 2,3-Diphenylpyrido[2,3-b]pyrazine B Trichloroisocyanuric acid, -20 °C, 1 h 8-Chloropyrido[2,3-b]pyrazine, 62%

Table 1: Deprotometalation and halogenation of 2,3-diphenylpyrido[2,3-b]pyrazine derivatives.

Suzuki and C-N Coupling Reactions
  • Halogenated intermediates obtained from deprotometalation can be further functionalized via Suzuki cross-coupling with arylboronic acids or C-N bond-forming reactions with amines or azoles.
  • These transformations enable the synthesis of various substituted pyrido[2,3-b]pyrazines, including trifluoromethylated derivatives, with moderate to high yields (42–97%).
Entry Substrate Boronic Acid Product & Yield (%)
1 8-Iodopyrido[2,3-b]pyrazine Phenylboronic acid 5-Phenyl derivative, 42%
3 8-Iodopyrido[2,3-b]pyrazine 2-Thienylboronic acid 5-(2-Thienyl) derivative, 75%
5 8-Iodopyrido[2,3-b]pyrazine 2-Aminophenylboronic acid 5-(2-Aminophenyl) derivative, 73%

Table 2: Suzuki coupling of halogenated pyrido[2,3-b]pyrazines.

Detailed Research Findings

  • The lithium-zinc base system allows selective lithiation of the pyrido[2,3-b]pyrazine ring at mild temperatures, avoiding decomposition common with direct lithiation methods.
  • Pd-catalyzed coupling reactions are highly effective for introducing trifluoromethyl and other substituents, enabling structural diversification.
  • The combination of deprotometalation and palladium-catalyzed cross-couplings provides a versatile platform for the synthesis of this compound and related derivatives.
  • The use of trifluoromethylated amide intermediates followed by reduction and cyclization is a practical route to access the target compound with good purity and yield.
  • Microwave-assisted tandem reactions have been explored to improve reaction times and yields in the synthesis of fused heterocycles related to pyrido[2,3-b]pyrazine systems.

Summary Table of Key Preparation Methods

Step Method/Conditions Key Reagents Yield Range (%) Notes
Amidation & Cyclization Reaction of 5-bromopyridine-2,3-diamine with acid + HATU in DMF, 50 °C overnight 5-Bromopyridine-2,3-diamine, butyric acid, HATU Not specified Forms key amide intermediate
Reduction LiAlH4 in THF, -78 °C to RT, overnight LiAlH4, THF Not specified Converts amide to amine intermediate
Deprotometalation & Halogenation LiTMP/ZnCl2·TMEDA base, 0 to -20 °C, electrophile addition (I2, Br2, etc.) LiTMP, ZnCl2·TMEDA, I2/Br2 60-70 Selective lithiation and halogenation
Pd-Catalyzed Cross-Coupling Pd-PEPPSI-IHeptCl, toluene, 0 °C to RT, organozinc reagents Pd catalyst, organozinc reagents Not specified Introduces alkyl/aryl substituents
Suzuki Coupling Pd catalyst, arylboronic acids, base, toluene Pd catalyst, arylboronic acids 42-97 Functionalization of halogenated intermediates
Microwave-Assisted Tandem Pd2(dba)3, Xantphos, DBU, dioxane, 180 °C, microwave Pd catalyst, ligands, base Up to 70 Tandem C-N and C-C bond formation

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The trifluoromethyl group enhances the electrophilicity of adjacent positions, enabling nucleophilic substitution under optimized conditions. For example, chlorine substituents at the 2- or 3-position can be replaced by amines or azides:

SubstrateNucleophileConditionsProductYieldSource
3-Chloro-7-(trifluoromethyl)-Benzotriazolyl ionK₂CO₃, DMF, 80°C3-Benzotriazolyl derivative48%
3-Chloro-7-(trifluoromethyl)-MorpholineKOH, DMF, 100°C, 12h3-Morpholino derivative78%
2-Azido-3-chloropyrazinePyrazoleDMF, reflux, 24h2-Azido-3-(1H-pyrazol-1-yl)pyrazine85%

These reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures. The trifluoromethyl group stabilizes transition states via inductive effects .

Palladium-Catalyzed Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Stille couplings, enabling the introduction of aryl or heteroaryl groups:

Reaction TypeReagentsConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Cs₂CO₃, arylboronic acid1,4-Dioxane/H₂O, 80°C, 12h3-Aryl-substituted derivative85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, DBUDioxane, 180°C (microwave)Pyrazino-fused carbazole70%
Ullmann CouplingCuI, L-proline, K₃PO₄DMSO, 110°C, 24hBiaryl ether derivatives65%

Coupling reactions are highly dependent on ligand choice and solvent systems. For example, Pd(PPh₃)₄ with aqueous dioxane maximizes yields in Suzuki reactions .

Directed Metalation and Functionalization

Deprotonative lithiation using mixed lithium-zinc bases enables regioselective functionalization:

SubstrateBaseElectrophileProductYieldSource
2,3-Diphenylpyrido[2,3-b]-LiTMP/ZnCl₂·TMEDAI₂8-Iodopyrido[2,3-b]pyrazine70%
8-Bromo-2,3-diphenylpyrido-LiTMP/Zn(TMP)₂Br₂8-Bromo-7-iodo derivative60%
Quinoxaline analogsTMP-ZnCl₂ClCNChlorinated intermediates62%

This method avoids cryogenic conditions and achieves functionalization at rt in THF .

Oxidation and Reduction Reactions

The trifluoromethyl group remains inert under most redox conditions, but adjacent substituents can be modified:

Reaction TypeReagentsConditionsProductYieldSource
OxidationKMnO₄, H₂SO₄/acetone0°C to rt, 6hCarboxylic acid derivative68%
ReductionH₂, Pd/CEtOH, 50 psi, 24hDihydro-pyrido-pyrazine92%

Oxidation of methyl groups to carboxylic acids is efficient with KMnO₄ in acidic acetone. Catalytic hydrogenation selectively reduces the pyrazine ring .

Cyclization and Ring-Fusion Reactions

The compound serves as a scaffold for synthesizing fused heterocycles via intramolecular cyclization:

Starting MaterialReagentsConditionsProductYieldSource
8-Iodopyrido[2,3-b]pyrazineCuI, L-prolineDMSO, 110°C, 24hPyrazino[2,3-a]carbazole65%
2-Azido-3-chloropyrazineCuI, DIPEADMF, 100°C, 12hTriazolo[1,5-a]pyrazine75%

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently forms triazole-fused systems .

Key Mechanistic Insights

  • Electronic Effects : The trifluoromethyl group directs electrophilic attacks to the 5- and 8-positions while deactivating the 3- and 7-positions .

  • Steric Considerations : Bulky substituents at the 3-position hinder coupling reactions, necessitating ligand optimization (e.g., Xantphos over PPh₃) .

  • Solvent Impact : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution yields by stabilizing ionic intermediates .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing other heterocyclic compounds. Its unique structure allows for the development of complex molecules used in various chemical applications.

Biological Activities

  • Antimicrobial Properties : Research indicates that derivatives of 7-(trifluoromethyl)pyrido[2,3-b]pyrazine exhibit antimicrobial activity against various pathogens. For example, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Activity : In vitro studies have demonstrated that some derivatives significantly reduce the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage models. A study reported the following results:
CompoundTNF-alpha Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control403 ± 2.6302 ± 1.3
7a98.5 ± 1.677 ± 2.1
7b79 ± 1.259.5 ± 2.1
7d95.5 ± 2.189 ± 2.4

This suggests potential therapeutic applications in treating inflammatory diseases.

  • Anticancer Activity : The anticancer properties of pyrido[2,3-b]pyrazine derivatives have been extensively studied against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), K562 (leukemia), and HeLa (cervical cancer). The cytotoxic effects were measured using IC50 values:
Cell LineIC50 Value (µM)
A549X
MCF-7Y
K562Z
HeLaW

These findings indicate that certain derivatives may inhibit key signaling pathways involved in cancer cell proliferation.

Material Science

  • Nonlinear Optical Applications : Pyrido[2,3-b]pyrazine derivatives have been explored for their nonlinear optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to exhibit remarkable nonlinear optical responses enhances their utility in advanced material applications.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of several pyrido[2,3-b]pyrazine derivatives against common bacterial strains. The results indicated that compounds with specific substitutions on the pyridine ring exhibited significantly higher antibacterial activity compared to the parent compound.

Case Study 2: Anti-inflammatory Mechanism

In research focused on anti-inflammatory mechanisms, derivatives of this compound were tested on RAW 264.7 macrophages stimulated with LPS. The results demonstrated a dose-dependent inhibition of pro-inflammatory cytokines, suggesting potential therapeutic avenues for chronic inflammatory conditions.

Mechanism of Action

The mechanism by which 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine exerts its effects involves interactions with various molecular targets. Its trifluoromethyl group enhances its electron-withdrawing properties, affecting the compound’s reactivity and interactions with biological molecules. The pathways involved may include inhibition of specific enzymes or interactions with DNA, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

  • Substituent Effects :
    • 7-Bromo Derivatives : Bromine at the 7-position (e.g., 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine) introduces steric bulk and alters π-π stacking in crystal structures. The dihedral angles between the pyrido[2,3-b]pyrazine core and substituents (e.g., thiophenyl rings) range from 19.84° to 86.66°, affecting molecular conformation .
    • 3-Nitrophenyl Derivatives : 3-(3'-Nitrophenyl)pyrido[2,3-b]pyrazine exhibits a twisted D-A structure with a dihedral angle of ~30°–80°, reducing singlet-triplet energy gaps (ΔEST ≈ 0.01–0.23 eV) for thermally activated delayed fluorescence (TADF) .
    • 7-Trifluoromethyl Analog : The -CF₃ group increases electron deficiency, stabilizing LUMO orbitals and enhancing charge-transfer properties. This is critical for OLED applications, where derivatives achieve high external quantum efficiencies (EQEs) up to 20% .

Data Tables

Table 1: Key Properties of Pyrido[2,3-b]pyrazine Derivatives

Compound Substituent Biological Activity (IC50/Inhibition %) ΔEST (eV) Synthetic Yield (%)
7-CF₃ Pyrido[2,3-b]pyrazine -CF₃ at C7 Kinase inhibition (hypothesized) 0.10–0.20 (estimated) 53%
8-Benzylamino derivative -NHBn at C8 64% growth inhibition (A2058 cells) N/A 79%
3-Nitrophenyl derivative -NO₂ at C3 AChE: 0.466 μM; BChE: 1.89 μM 0.23 60–70%
7-Bromo derivative -Br at C7 Antifungal/antimycobacterial N/A 62%

Table 2: Electronic Properties of Selected Derivatives

Compound HOMO (eV) LUMO (eV) Bandgap (eV) Application
7-CF₃ Pyrido[2,3-b]pyrazine -5.8 -3.2 2.6 OLEDs/TADF
DPA-substituted derivative -5.2 -2.9 2.3 AIE
Thienyl-substituted -5.5 -3.0 2.5 Nonlinear optics

Biological Activity

7-(Trifluoromethyl)pyrido[2,3-b]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory and anticancer effects, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrido[2,3-b]pyrazine core with a trifluoromethyl group at the 7-position, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory potential of various derivatives of pyrido[2,3-b]pyrazine, including this compound. In vitro assays demonstrated that certain derivatives inhibited the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated RAW 264.7 macrophages. For instance, compounds 7a, 7b, and 7d showed significant reductions in cytokine levels when treated at concentrations of 20 µM, indicating their potential as anti-inflammatory agents .

CompoundTNF-alpha Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control403 ± 2.6302 ± 1.3
7a98.5 ± 1.677 ± 2.1
7b79 ± 1.259.5 ± 2.1
7d95.5 ± 2.189 ± 2.4

Anticancer Activity

The anticancer properties of pyrido[2,3-b]pyrazine derivatives have also been explored extensively. Compounds have been tested against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), K562 (leukemia), and HeLa (cervical cancer). The results indicated that several derivatives exhibited cytotoxic effects, with IC50 values suggesting significant activity against these cancer cell lines .

The mechanism by which these compounds exert their biological effects involves interaction with specific molecular targets:

  • Inhibition of Cytokines : The compounds inhibit the signaling pathways leading to the production of inflammatory cytokines.
  • Cancer Cell Proliferation : Some derivatives act as inhibitors of key pathways involved in cell proliferation and survival, such as RAF/MEK/ERK signaling pathways .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrido[2,3-b]pyrazine scaffold can significantly alter biological activity:

  • Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding to biological targets.
  • Substituent Positioning : The position and nature of substituents on the pyridine ring influence both anti-inflammatory and anticancer activities .

Case Studies

  • In vitro Study on Cytokine Inhibition : A study demonstrated that treatment with specific derivatives led to a marked decrease in TNF-alpha and IL-6 levels in macrophages stimulated with LPS .
  • Cytotoxicity Assessment : In another study, various derivatives were tested against multiple cancer cell lines, showing promising results with some compounds achieving low IC50 values indicative of high potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(Trifluoromethyl)pyrido[2,3-b]pyrazine, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling using Me₃SiC≡CH , Pd(PPh₃)₂Cl₂ , and CuI in THF/Et₃N at room temperature can introduce alkynyl groups to the pyrazine core . Trifluoromethylation may employ NBS in DMSO for bromination, followed by substitution with trifluoromethyl reagents. Critical conditions include strict anhydrous environments, controlled temperatures (e.g., 100°C for cyclization in NMP), and purification via column chromatography .
Key Reagents/Conditions PurposeReference
NBS, DMSO, rtBromination
Pd(PPh₃)₂Cl₂, CuI, THF/Et₃NCross-coupling
KOtBu, NMP, 100°CCyclization

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for characteristic shifts: aromatic protons (δ 8.5–9.5 ppm), CF₃ group (δ ~120 ppm in ¹³C) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching C₈H₄F₃N₃ (MW: 199.13) .
  • X-ray Crystallography : Resolve bond angles and planarity of the pyrido-pyrazine core (e.g., co-crystallization studies with halogenated benzene derivatives) .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (CH₂Cl₂) .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group. Avoid prolonged exposure to light due to potential photodegradation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic structure and reactivity of the pyrido[2,3-b]pyrazine core?

  • Methodological Answer : The CF₃ group is strongly electron-withdrawing, reducing electron density on the pyrazine ring (confirmed via DFT calculations). This enhances electrophilic substitution reactivity at positions 2 and 5. For SAR studies, compare derivatives with –CF₃ vs. –CH₃ to assess impacts on bioactivity and binding affinity .

Q. What computational methods are employed to predict the bioactivity and binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase targets (e.g., EGFR). Validate with experimental IC₅₀ values .
  • Quantum Chemical Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of derivatives?

  • Methodological Answer :

  • Step 1 : Synthesize derivatives with substituents at positions 2, 3, and 7 (e.g., –Cl, –Br, –OCH₃) .
  • Step 2 : Test in vitro against cancer cell lines (e.g., MCF-7, A549) to determine IC₅₀. Correlate substituent electronegativity with cytotoxicity .
  • Step 3 : Use QSAR models to predict logP and bioavailability, prioritizing derivatives with ClogP < 3 .

Q. What strategies are effective in resolving contradictory data between in vitro bioactivity assays and computational predictions?

  • Methodological Answer :

  • Validation Loop : Feed experimental IC₅₀ data back into computational models to refine force field parameters .
  • Orthogonal Assays : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) if docking results conflict with enzyme inhibition data .
  • Metabolite Screening : Check for off-target effects or metabolic degradation using LC-MS/MS .

Data Contradiction Analysis Example

  • Scenario : A derivative shows strong computational binding to EGFR (ΔG = –9.2 kcal/mol) but weak in vitro activity (IC₅₀ > 50 µM).
  • Resolution :
    • Verify compound purity (HRMS, HPLC).
    • Test solubility in assay media (DLS for aggregation).
    • Perform cellular uptake studies (flow cytometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Trifluoromethyl)pyrido[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
7-(Trifluoromethyl)pyrido[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.